

Apricitabine: A Technical Guide to its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Apricitabine

Cat. No.: B1667567

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Abstract

Apricitabine (ATC), a nucleoside reverse transcriptase inhibitor (NRTI), has demonstrated significant potential in the treatment of HIV infections, particularly against strains resistant to other cytidine analogue drugs. This technical guide provides a comprehensive overview of the chemical structure and synthesis of **Apricitabine**. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development. This document outlines the key structural features of **Apricitabine**, details a prominent synthetic route with experimental protocols, and presents its mechanism of action through a signaling pathway diagram. All quantitative data is summarized in structured tables for clarity and comparative analysis.

Chemical Structure

Apricitabine, systematically named 4-amino-1-[(2R,4R)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidin-2-one, is a synthetic analogue of the naturally occurring nucleoside, deoxycytidine. [1][2] Its structure is characterized by a five-membered 1,3-oxathiolane ring attached to a cytosine base. The stereochemistry of the chiral centers at the 2' and 4' positions of the oxathiolane ring is crucial for its biological activity, with the (2R, 4R) cis-isomer being the active enantiomer.[1]

Key structural features include:

- **1,3-Oxathiolane Ring:** This modified sugar moiety, where the 3' carbon of a typical ribose ring is replaced by a sulfur atom and the 2' carbon is adjacent to an oxygen atom, is a hallmark of this class of NRTIs.
- **Cytosine Base:** The pyrimidine base provides the specific hydrogen bonding capabilities necessary for interaction with the viral reverse transcriptase.
- **Hydroxymethyl Group:** The primary alcohol at the 2'-position is essential for the intracellular phosphorylation to the active triphosphate form.

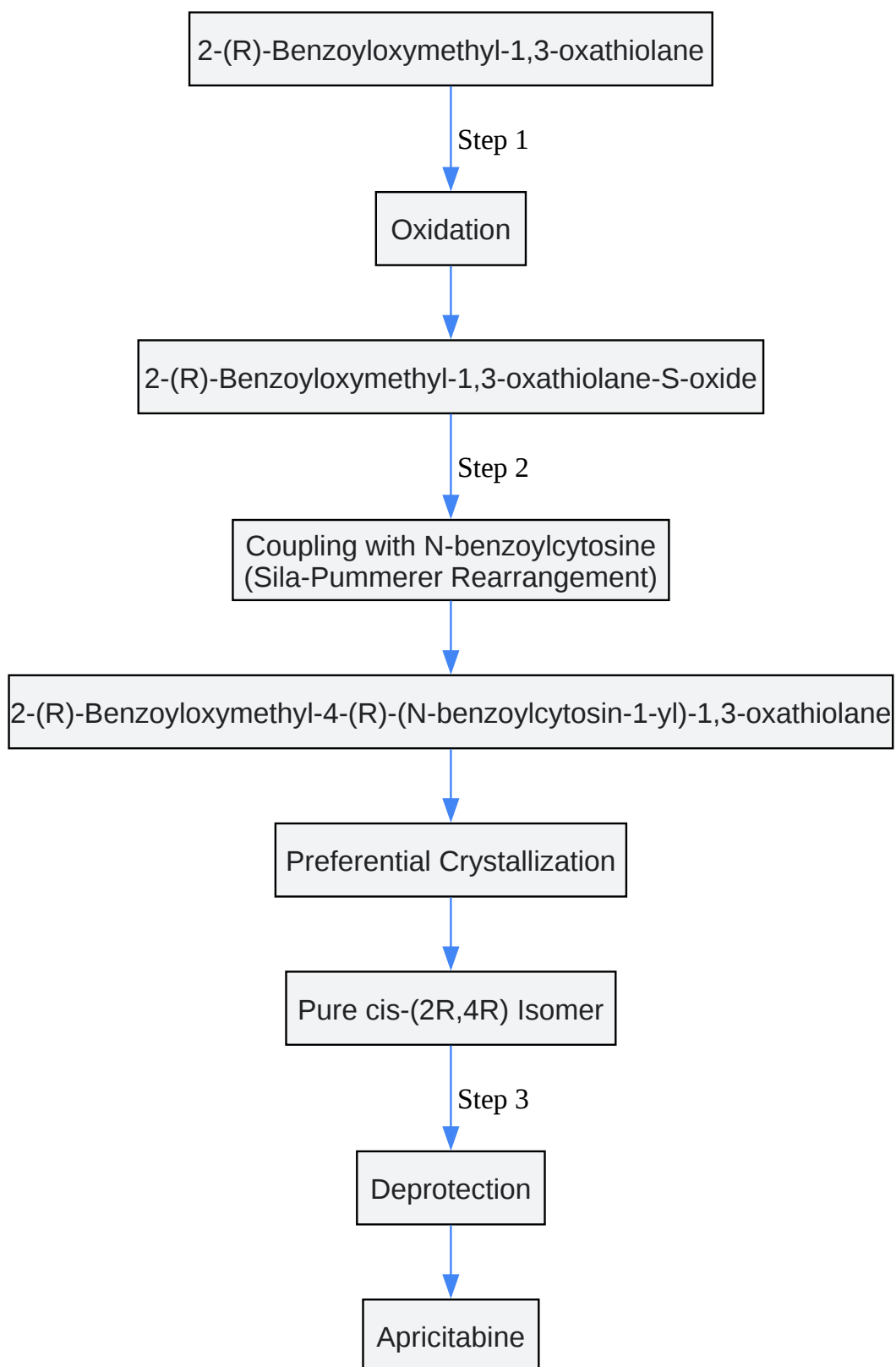
Identifier	Value
IUPAC Name	4-amino-1-[(2R,4R)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidin-2-one[1][2]
Molecular Formula	C ₈ H ₁₁ N ₃ O ₃ S[1]
Molecular Weight	229.26 g/mol [1]
CAS Number	160707-69-7[2]
SMILES	C1--INVALID-LINK-- CO">C@@HN2C=CC(=NC2=O)N[1]
InChI Key	RYMCFYKJDVMSIR-RNFRBKRXSA-N[1]

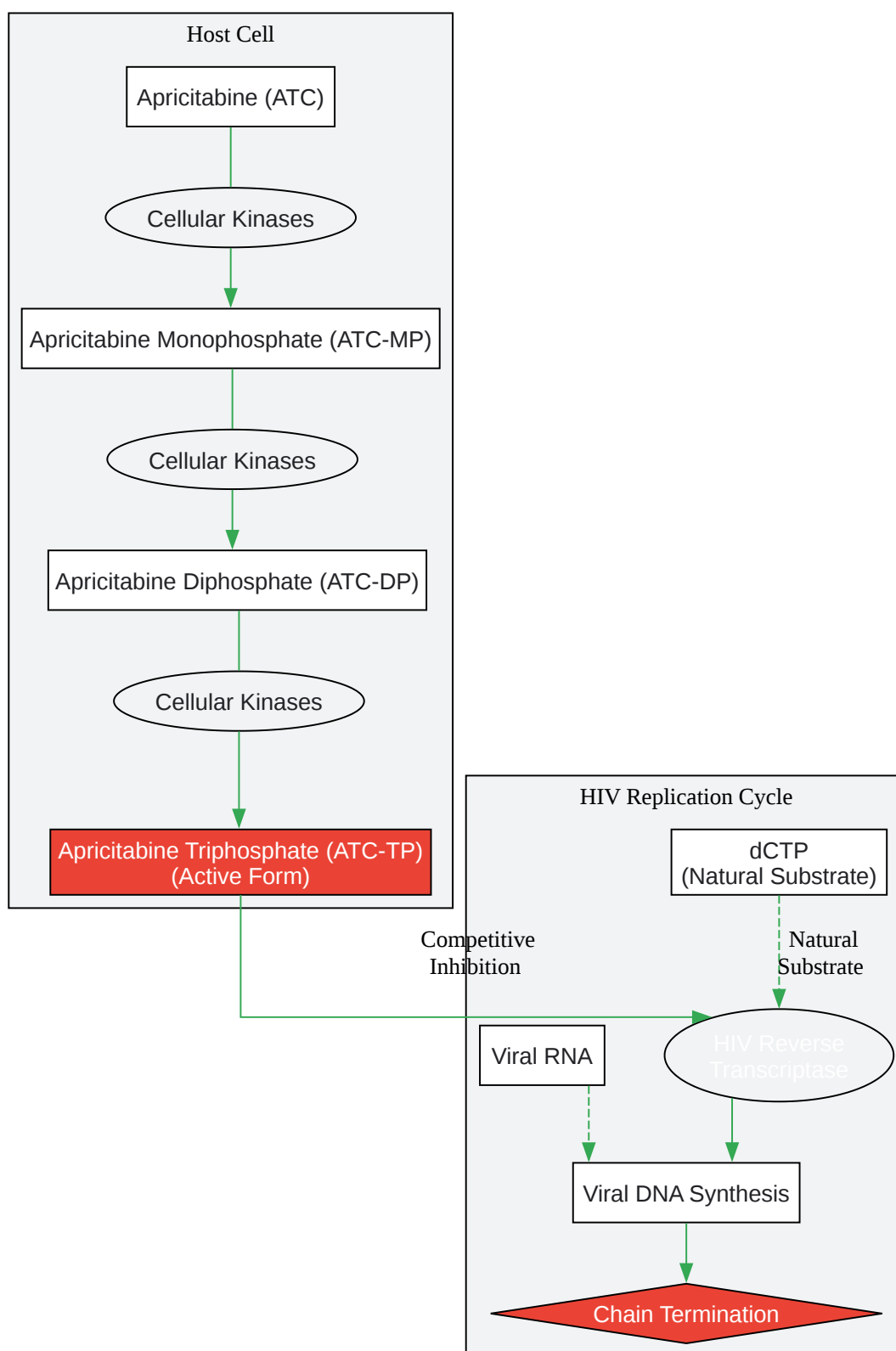
Synthesis of Apricitabine

The synthesis of **Apricitabine** with the correct stereochemistry has been a subject of significant research. An efficient, three-step process starting from 2-(R)-benzoyloxymethyl-1,3-oxathiolane has been reported, which offers high diastereomeric excess of the desired cis-(2R,4R) isomer.[1] This method avoids the need for chromatographic separation of diastereomers by employing a preferential crystallization step.

Synthetic Workflow

The overall synthetic pathway can be visualized as a three-stage process: oxidation of the starting material, coupling with the nucleobase, and a final deprotection step to yield **Apricitabine**.





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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Apricitabine: A Technical Guide to its Chemical Structure and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1667567#chemical-structure-and-synthesis-of-apricitabine>]

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